![molecular formula C14H18O4 B1529418 ethyl 2-[(1-hydroxy-2,3-dihydro-1H-inden-4-yl)oxy]propanoate CAS No. 1494524-11-6](/img/structure/B1529418.png)
ethyl 2-[(1-hydroxy-2,3-dihydro-1H-inden-4-yl)oxy]propanoate
Descripción general
Descripción
“Ethyl 2-[(1-hydroxy-2,3-dihydro-1H-inden-4-yl)oxy]propanoate” is a chemical compound with the molecular formula C14H18O4 . It is a liquid at room temperature . The compound has a molecular weight of 250.29 .
Molecular Structure Analysis
The molecular structure of “ethyl 2-[(1-hydroxy-2,3-dihydro-1H-inden-4-yl)oxy]propanoate” is based on the indene and propanoate structures. The indene structure is a fused molecule containing a cyclopentanone and a benzene ring .Physical And Chemical Properties Analysis
“Ethyl 2-[(1-hydroxy-2,3-dihydro-1H-inden-4-yl)oxy]propanoate” is a liquid at room temperature . It has a molecular weight of 250.29 .Aplicaciones Científicas De Investigación
Cancer Treatment
Indole derivatives have been extensively studied for their potential in treating cancer. They exhibit various biologically vital properties, including the ability to inhibit the growth of cancer cells. The synthesis of indole derivatives aims to create compounds that can target and effectively treat different types of cancer .
Antimicrobial Activity
The structural complexity of indole derivatives allows them to act as potent antimicrobial agents. Their application in developing new antibiotics and antifungal medications is a significant area of research, particularly in the face of rising antibiotic resistance .
Neurodegenerative Disorders
Indole compounds have shown promise in the treatment of neurodegenerative disorders. Their ability to interact with various biological pathways in the brain makes them suitable candidates for developing treatments for diseases like Alzheimer’s and Parkinson’s .
Anti-inflammatory and Analgesic
Some indole derivatives exhibit anti-inflammatory and analgesic activities. They can be designed to have a lower ulcerogenic index compared to traditional nonsteroidal anti-inflammatory drugs (NSAIDs), offering a safer alternative for pain management .
Cardiovascular Diseases
Research into indole derivatives also extends to cardiovascular diseases. Their potential to act on cardiac tissues and help regulate heart function makes them a valuable asset in creating heart medications .
Antiviral Agents
Indole derivatives have been reported to possess antiviral activities. They can inhibit a broad range of RNA and DNA viruses, making them crucial in the fight against viral infections, including influenza and other respiratory viruses .
Antidiabetic Applications
The diverse biological activities of indole derivatives include their use in antidiabetic drugs. They can influence insulin secretion and glucose metabolism, providing a new avenue for diabetes treatment .
Agricultural Chemistry
Indole-3-acetic acid, a derivative of indole, is a well-known plant hormone. The study of indole derivatives in agricultural chemistry focuses on enhancing plant growth and protection, contributing to better crop yields .
Propiedades
IUPAC Name |
ethyl 2-[(1-hydroxy-2,3-dihydro-1H-inden-4-yl)oxy]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O4/c1-3-17-14(16)9(2)18-13-6-4-5-10-11(13)7-8-12(10)15/h4-6,9,12,15H,3,7-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCSQIMSFVHORCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)OC1=CC=CC2=C1CCC2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 2-[(1-hydroxy-2,3-dihydro-1H-inden-4-yl)oxy]propanoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[3-Bromo-4-(2-methoxyethoxy)-phenyl]-ethylamine](/img/structure/B1529337.png)
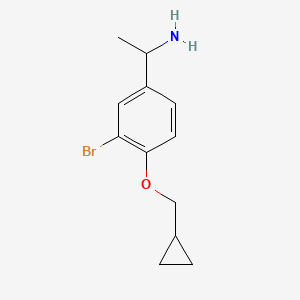
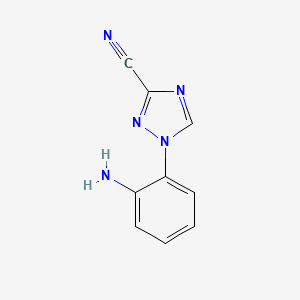
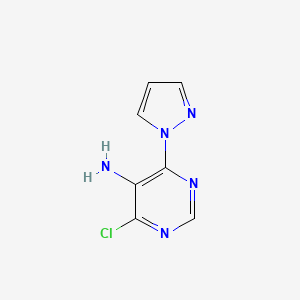
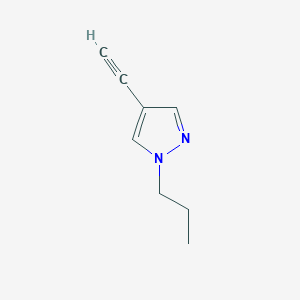
![2-(chloromethyl)-4H,6H,7H-pyrano[4,3-d][1,3]thiazole](/img/structure/B1529344.png)
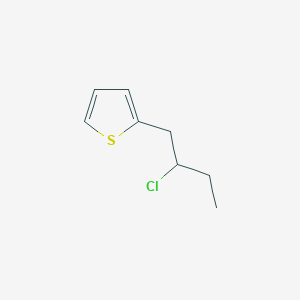
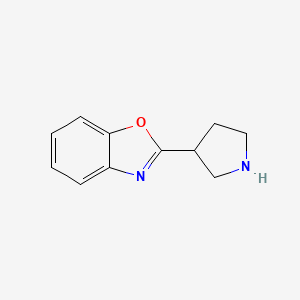
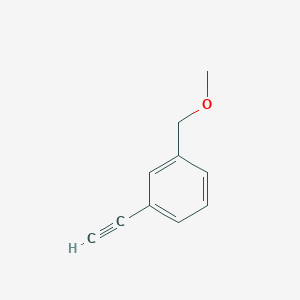
![Methyl[(3,4,5-trifluorophenyl)methyl]amine](/img/structure/B1529349.png)
![3-[(Methylsulfanyl)methyl]pyridine-2-carboxylic acid](/img/structure/B1529350.png)
![2-{3-Azaspiro[5.5]undecan-3-yl}ethan-1-amine](/img/structure/B1529355.png)
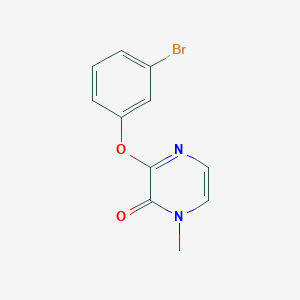
![tert-butyl N-[(6-methylpiperidin-3-yl)methyl]carbamate](/img/structure/B1529358.png)